4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is a synthetic compound that features a benzamide core substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution reactions: The chloro group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antifungal and antibacterial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-chloro-N-[2-(1H-benzimidazol-1-yl)ethyl]benzamide
- 4-chloro-N-[2-(1H-pyrimidin-1-yl)ethyl]benzamide
Comparison:
- 4-chloro-N-[2-(1H-benzimidazol-1-yl)ethyl]benzamide: This compound has a benzimidazole ring instead of an imidazole ring, which may result in different binding affinities and biological activities .
- 4-chloro-N-[2-(1H-pyrimidin-1-yl)ethyl]benzamide: The pyrimidine ring introduces additional nitrogen atoms, potentially altering the compound’s electronic properties and reactivity .
Uniqueness: 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12ClN3O |
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Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H12ClN3O/c13-11-3-1-10(2-4-11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17) |
InChI Key |
PFVGCDFEXWLYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)Cl |
Origin of Product |
United States |
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